Atheroline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

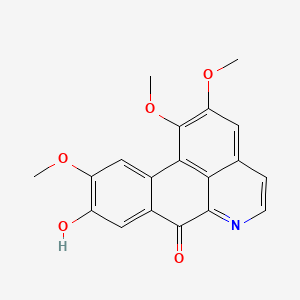

Atheroline is a constituent of Lindera glauca.

Wissenschaftliche Forschungsanwendungen

Gut Flora Metabolism and Cardiovascular Disease

A study by Wang et al. (2011) explored the metabolism of phosphatidylcholine, a dietary lipid, and its link to cardiovascular disease. They found that metabolites like choline, trimethylamine N-oxide (TMAO), and betaine are associated with increased risk for cardiovascular disease.

Phosphorylcholine-targeting Immunization and Atherosclerosis

Caligiuri et al. (2007) study investigated the effect of phosphorylcholine (PC) immunization on experimental atherosclerosis, finding a significant reduction in atherosclerotic lesion development.

Impact on Hepatocellular Carcinoma

Hadem, Sharan, and Kma (2014) explored the anti-carcinogenic properties of certain herbal extracts in liver cancer induced by diethylnitrosamine, indicating potential applications in cancer treatment.

Oxidized Phospholipids and Vascular Smooth Muscle Cells

Pidkovka et al. (2007) focused on how oxidized phospholipids affect vascular smooth muscle cells, crucial in the progression of atherosclerosis. They found these lipids modulate the phenotype of these cells, impacting atherosclerosis development.

Role of Caveolin-1 in Atherosclerosis

Frank et al. (2004) investigated caveolin-1's role in atherosclerosis, showing that its genetic ablation confers protection against the disease, suggesting its potential as a therapeutic target.

Luteolin's Effects on Atherosclerosis

Ding et al. (2019) studied luteolin, a natural flavonoid, finding that it attenuates atherosclerosis in mice by reducing inflammation and interfering with certain signaling pathways.

High-Throughput Technologies in Vascular Inflammation and Atherosclerosis

Döring, Noels, and Weber (2012) reviewed the use of high-throughput technologies in studying atherosclerosis, highlighting their role in uncovering the molecular and genetic aspects of the disease.

Luteolin's Inhibition of Vascular Smooth Muscle Cells

Jiang, Li, and Wu (2013) focused on luteolin’s inhibitory effects on vascular smooth muscle cells, which play a pivotal role in atherosclerosis.

Low Levels of IgM Antibodies and Stroke Risk

Sjöberg et al. (2009) found that low levels of IgM antibodies against phosphorylcholine are a potential risk marker for ischemic stroke, especially in men.

Translation of Atherosclerosis Biology

Libby, Ridker, and Hansson (2011) discussed the challenges in translating the biology of atherosclerosis into clinical applications, emphasizing the need for comprehensive understanding and evidence in human atherosclerosis.

Eigenschaften

CAS-Nummer |

5140-35-2 |

|---|---|

Produktname |

Atheroline |

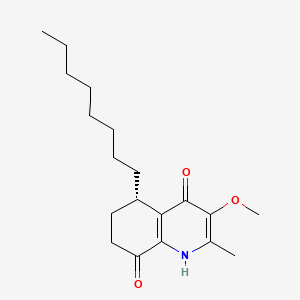

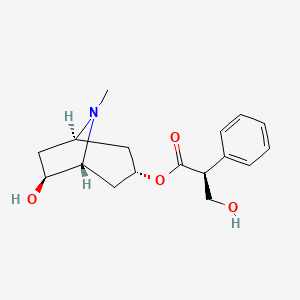

Molekularformel |

C19H15NO5 |

Molekulargewicht |

337.3 g/mol |

IUPAC-Name |

5-hydroxy-4,15,16-trimethoxy-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13,15-octaen-8-one |

InChI |

InChI=1S/C19H15NO5/c1-23-13-8-10-11(7-12(13)21)18(22)17-15-9(4-5-20-17)6-14(24-2)19(25-3)16(10)15/h4-8,21H,1-3H3 |

InChI-Schlüssel |

VITQCDLNBVTCJS-UHFFFAOYSA-N |

SMILES |

COC1=C(C2=C3C(=C1)C=CN=C3C(=O)C4=CC(=C(C=C42)OC)O)OC |

Kanonische SMILES |

COC1=C(C2=C3C(=C1)C=CN=C3C(=O)C4=CC(=C(C=C42)OC)O)OC |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Atheroline |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

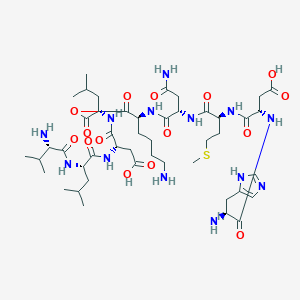

![2-[(2S)-1-[(1,1-Dimethylethoxy)carbonyl]2-pyrrolidinyl]-4-thiazolecarboxylic acid](/img/structure/B1666046.png)